propyl 4-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate
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Overview
Description
Propyl 4-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate is a complex organic compound with a unique structure that combines a thieno[2,3-b]pyridine core with a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 4-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate with appropriate reagents to form the thieno[2,3-b]pyridine core . This intermediate is then coupled with 4-aminobenzoic acid under suitable conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Propyl 4-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Propyl 4-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of propyl 4-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
- 4-amino-5,6-dimethylthieno[2,3-d]pyrimidine-2(1H)-thione
Uniqueness
Propyl 4-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and development .
Biological Activity
Propyl 4-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate is a complex organic compound that has garnered attention due to its potential biological activities. It features a unique thieno[2,3-b]pyridine core, which is substituted with an amino group and a benzoate moiety. This article explores the biological activity of this compound, focusing on its pharmacological implications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Property | Details |
---|---|
Molecular Formula | C₁₇H₁₅N₃O₄S |
Molecular Weight | 357.4 g/mol |
CAS Number | 691866-92-9 |
This compound's unique structural features contribute to its diverse biological activities.
Enzyme Inhibition
One of the primary biological activities of this compound is its role as an inhibitor of Acetyl-CoA Carboxylase (ACC). ACC is a critical enzyme in lipid metabolism, and its inhibition can lead to reduced lipid synthesis. This mechanism positions the compound as a potential therapeutic agent for metabolic disorders such as obesity and type 2 diabetes .
Anticancer Properties
Research indicates that this compound may also exhibit anticancer properties. It has been investigated for its ability to modulate specific signaling pathways involved in cell proliferation and apoptosis. For instance, studies have shown that derivatives of thieno[2,3-b]pyridine structures can inhibit cancer cell growth by inducing cell cycle arrest and apoptosis in various cancer cell lines .
Study on Metabolic Regulation
In a study focusing on metabolic regulation, this compound was administered to animal models to evaluate its effects on lipid profiles and glucose metabolism. The results demonstrated significant reductions in body weight and serum lipid levels compared to control groups . The compound's ability to modulate metabolic pathways highlights its potential as a therapeutic agent for obesity management.
Anticancer Activity Assessment
Another study evaluated the anticancer effects of the compound in vitro using various cancer cell lines. The results indicated that this compound induced apoptosis in a dose-dependent manner. Mechanistic studies suggested that the compound activates caspase pathways and alters mitochondrial membrane potential .
Comparative Analysis with Related Compounds
Compound | Structure Features | Biological Activity |
---|---|---|
Methyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate | Contains a methyl ester instead of a propan-2-yl group | Potential anti-inflammatory properties |
Butyl 4-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate | Similar amido structure but with a butyl group | Investigated for anti-cancer effects |
Propyl 4-{(3-amino)-4,6-dimethylthieno[2,3-b]pyridine}-benzoate | Features a propyl group; similar core structure | Explored for metabolic regulation effects |
This table illustrates the diversity of biological activities among structurally related compounds.
Properties
IUPAC Name |
propyl 4-[(3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-4-9-26-20(25)13-5-7-14(8-6-13)23-18(24)17-16(21)15-11(2)10-12(3)22-19(15)27-17/h5-8,10H,4,9,21H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFSCBUZWJMDLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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